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Abstract

OSU-53, also known as HOSU-53 and JBZ-001, is a potent, orally bioavailable small molecule
inhibitor of dihydroorotate dehydrogenase (DHODH). Developed through a collaboration
between The Ohio State University and Hendrix College, this compound has demonstrated
significant preclinical efficacy in various cancer models, including acute myeloid leukemia
(AML), multiple myeloma, and solid tumors. Its primary mechanism of action is the inhibition of
the de novo pyrimidine biosynthesis pathway, leading to pyrimidine starvation, cell cycle arrest,
and apoptosis in rapidly proliferating cancer cells. This document provides an in-depth
technical overview of the discovery, mechanism of action, and preclinical data of OSU-53. It
includes a compilation of quantitative data, detailed experimental protocols for key assays, and
visualizations of the relevant signaling pathways and experimental workflows.

Discovery and History

The genesis of OSU-53 can be traced to a collaboration initiated between Dr. John C. Byrd's
team at The Ohio State University and undergraduate students at Hendrix College, mentored
by Dr. Thomas E. Goodwin.[1] The students synthesized a prototype compound, HOSU-3,
based on the brequinar scaffold, which demonstrated anti-cancer activity.[2] This initial success
prompted a lead optimization program at The Ohio State University's Drug Development
Institute (DDI).[2] This effort led to the discovery of OSU-53, a molecule with superior potency
and drug-like properties.[2] The development of OSU-53 represents a successful academic
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"bench-to-bedside" translation, with the compound progressing from initial discovery to a Phase
I clinical trial within the same institution.[1][2] The trial, which began in March 2025, is
evaluating the safety and efficacy of OSU-53 (now designated JBZ-001) in patients with solid
tumors and non-Hodgkin's lymphoma.[1]

Mechanism of Action

OSU-53 is a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme
in the de novo pyrimidine biosynthesis pathway.[3] DHODH catalyzes the conversion of
dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP), the
precursor for all other pyrimidine nucleotides.[4] Rapidly dividing cells, such as cancer cells,
have a high demand for pyrimidines for DNA and RNA synthesis and are therefore particularly
vulnerable to the inhibition of this pathway.[3]

By blocking DHODH, OSU-53 depletes the intracellular pool of pyrimidines, leading to:

o Cell Cycle Arrest: Insufficient pyrimidines halt DNA replication, causing cells to arrest in the
S-phase of the cell cycle.

» Apoptosis: Prolonged pyrimidine starvation induces programmed cell death.

e Terminal Differentiation: In the context of leukemia, DHODH inhibition has been shown to
promote the differentiation of malignant myeloblasts.

Beyond its primary mechanism, some studies suggest that OSU-53 may also activate AMP-
activated protein kinase (AMPK) and subsequently inhibit the mammalian target of rapamycin
(mTOR) signaling pathway.[5] AMPK is a key energy sensor that, when activated, can suppress
cell growth and proliferation.[5] Inhibition of mMTOR, a central regulator of cell growth and
metabolism, further contributes to the anti-cancer effects.[6]

Signaling Pathway
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Caption: OSU-53 inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.
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Quantitative Data

The preclinical development of OSU-53 has generated a substantial amount of quantitative
data, highlighting its potency and efficacy.

) Cellular IC50
Compound Target IC50 (nM) Cell Line
(nM)

OSU-53 (HOSU-
53) h-DHODH 0.7 - 0.95[2][3] MOLM-13 (AML)  2.2[2]
HOSU-3 h-DHODH 8.5[2] MOLM-13 (AML)  356[2]
Brequinar

h-DHODH 1.8[2] MOLM-13 (AML)  364[2]
Scaffold
BAY2402234 h-DHODH 0.5[2] MOLM-13 (AML) 1.5[2]

Species Oral Bioavailability (F%)
Mice 85[2]
Rats 59[2]
Dogs 47[2]

Table 3: In Vivo Efficacy of OSU-53 in Xenograft Models
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Cancer Model Cell Line Treatment Outcome

Median Survival: 63
AML MOLM-13 10 mg/kg, daily days (vs. 17 days for
vehicle)[2]

Median Survival: 73.5

Multiple Myeloma NCI-H929 Not specified days (vs. 45.5 days
for vehicle)[2]
Tumor Growth
Small Cell Lung - o
NCI-H82 Not specified Inhibition (TGI): 84%
Cancer
[2]
Colorectal Cancer HCT-15 Not specified TGI: 91%][2]
Lymphoma Z-138 Not specified TGI: 102%[2]
Gastric Cancer SNU-16 Not specified TGI: 88%][2]
Melanoma A375 Not specified TGI: 64%][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The
following are representative protocols for key experiments conducted during the evaluation of
OSU-53.

DHODH Enzyme Inhibition Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration
(IC50) of OSU-53 against recombinant human DHODH.

Materials:
e Recombinant human DHODH enzyme

¢ OSU-53 and other test compounds
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Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NacCl, 10% glycerol, 0.05% Triton X-
100)

Dihydroorotate (DHO)

Decylubiquinone

2,6-dichloroindophenol (DCIP)

96-well microplates

Spectrophotometer

Procedure:

Prepare a serial dilution of OSU-53 in DMSO.

In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the serially
diluted OSU-53.

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the
enzyme.

Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.

Immediately measure the decrease in absorbance at 600 nm (the wavelength at which DCIP
reduction is monitored) over time using a spectrophotometer.

Calculate the rate of reaction for each concentration of OSU-53.

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

This protocol describes the determination of the cellular IC50 of OSU-53 in cancer cell lines.

Materials:
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e Cancer cell line of interest (e.g., MOLM-13)

o Complete cell culture medium

e OSU-53

o Cell viability reagent (e.g., MTT, CellTiter-Glo®)
o 96-well cell culture plates

¢ Incubator (37°C, 5% CO2)

Plate reader

Procedure:

o Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

» Prepare a serial dilution of OSU-53 in the cell culture medium.

e Remove the old medium from the cells and add the medium containing the different
concentrations of OSU-53.

 Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
o Add the cell viability reagent to each well according to the manufacturer's instructions.

e Incubate for the recommended time to allow for color development or luminescence signal
generation.

o Measure the absorbance or luminescence using a plate reader.

» Normalize the data to the vehicle-treated control and plot the percentage of cell viability
against the logarithm of the drug concentration.

» Calculate the cellular IC50 value using non-linear regression analysis.
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AML Xenograft Model

This protocol details the establishment and use of a mouse xenograft model to evaluate the in
vivo efficacy of OSU-53 against AML.

Materials:

Immunocompromised mice (e.g., NSG mice)

AML cell line (e.g., MOLM-13)

OSU-53 formulation for oral administration

Vehicle control

Calipers for tumor measurement

Sterile saline or PBS

Procedure:

* Inject a suspension of MOLM-13 cells intravenously into the tail vein of the immunodeficient
mice.

» Monitor the mice for signs of disease progression, such as weight loss and hind-limb
paralysis.

e Once the disease is established (e.g., detectable tumor burden by bioluminescence imaging
or a set time post-injection), randomize the mice into treatment and control groups.

o Administer OSU-53 orally to the treatment group at a predetermined dose and schedule
(e.g., 10 mg/kg, daily).

o Administer the vehicle control to the control group following the same schedule.
» Monitor the mice daily for signs of toxicity and measure body weight regularly.

e Monitor tumor burden throughout the study using an appropriate method (e.g.,
bioluminescence imaging, peripheral blood sampling for leukemia cell counts).
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e The primary endpoint is typically overall survival. Euthanize mice when they reach a
predetermined endpoint (e.g., significant weight loss, paralysis).

e Record the date of death for each mouse and generate Kaplan-Meier survival curves.

o Compare the median survival between the treatment and control groups to assess the
efficacy of OSU-53.
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Caption: Workflow for DHODH enzyme inhibition assay.
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Caption: Workflow for cell viability assay.
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Caption: Workflow for AML xenograft model.
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Caption: Proposed OSU-53 signaling via AMPK and mTOR inhibition.

Conclusion

OSU-53 is a promising novel DHODH inhibitor with potent preclinical anti-cancer activity across
a range of hematological and solid tumor models. Its well-defined mechanism of action,
favorable pharmacokinetic profile, and successful translation to a Phase | clinical trial
underscore its potential as a new therapeutic agent for cancer treatment. The data and
protocols presented in this whitepaper provide a comprehensive technical foundation for
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researchers and drug development professionals interested in the continued investigation and
clinical development of OSU-53 and other DHODH inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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